molecular formula C11H22O2 B14135929 7-Methoxy-3,7-dimethyloctan-2-one CAS No. 53767-87-6

7-Methoxy-3,7-dimethyloctan-2-one

Cat. No.: B14135929
CAS No.: 53767-87-6
M. Wt: 186.29 g/mol
InChI Key: UFNYBNPMNPPYNV-UHFFFAOYSA-N
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Description

7-Methoxy-3,7-dimethyloctan-2-one is an organic compound with the molecular formula C11H22O2. It is a clear, almost colorless liquid with a sandalwood odor, often used in perfumery due to its pleasant scent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,7-dimethyloctan-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous-flow synthesis techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,7-dimethyloctan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Methoxy-3,7-dimethyloctan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-3,7-dimethyloctan-2-one involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

7-methoxy-3,7-dimethyloctan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-9(10(2)12)7-6-8-11(3,4)13-5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNYBNPMNPPYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300338
Record name 7-Methoxy-3,7-dimethyl-2-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53767-87-6
Record name 7-Methoxy-3,7-dimethyl-2-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53767-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-3,7-dimethyl-2-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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